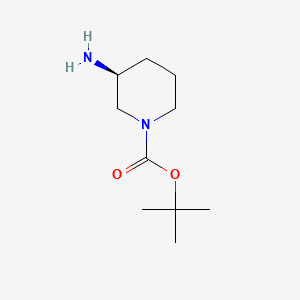

(S)-1-Boc-3-aminopiperidine

Übersicht

Beschreibung

(S)-1-Boc-3-aminopiperidine (abbreviated as BAP) is an important organic compound that has a wide range of applications in the field of chemistry. It is a precursor for the synthesis of various compounds and is used in the preparation of peptides, peptidomimetics, and other related compounds. BAP has also been used in various scientific research applications, including the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds : (S)-1-Boc-3-aminopiperidine is a versatile building block in the synthesis of compounds with potential biological activity. For example, Schramm et al. (2009) demonstrated its use in synthesizing orthogonally N-protected 3,4-aziridinopiperidine, which can lead to 4-substituted 3-aminopiperidines with high biological activity potential (Schramm et al., 2009).

Combinatorial Chemistry : The compound plays a role in the development of new scaffolds for combinatorial chemistry. In a study by Schramm et al. (2010), 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines were prepared from a piperidine building block, demonstrating its utility in creating diverse chemical libraries (Schramm et al., 2010).

Biocatalytic Synthesis : The synthesis of (S)-1-Boc-3-aminopiperidine using biocatalysts is an area of active research. Petri et al. (2019) described a method for synthesizing both enantiomers of 3-amino-1-Boc-piperidine using immobilized ω-transaminases, which is an efficient and sustainable approach (Petri et al., 2019).

Kinetic Resolutions and Enantioselectivity : Höhne et al. (2008) explored the use of ω-transaminases in the kinetic resolution of 3-aminopyrrolidine and 3-aminopiperidine, revealing the enhancement in reaction rate and enantioselectivity with the use of protected substrates like 1-N-Boc-3-aminopiperidine (Höhne et al., 2008).

Antiviral Research : (S)-1-Boc-3-aminopiperidine derivatives have been used in antiviral research. Xiao-Hua Jiang et al. (2004) described an efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives, which are key building blocks in CCR5 antagonists, a class of compounds with potential applications in HIV-1 inhibition (Xiao-Hua Jiang et al., 2004).

Palladium-Catalyzed Syntheses : Zhang et al. (2017) and Millet et al. (2015) reported on the palladium-catalyzed synthesis of aminopiperidine derivatives, demonstrating the versatility of (S)-1-Boc-3-aminopiperidine in organic synthesis (Zhang et al., 2017); (Millet et al., 2015).

Industrial Biocatalysis : Wang et al. (2020) discussed the industrial adaptability of ω-transaminase for chiral amine synthesis, including the conversion of 1-Boc-3-piperidone, a related compound, highlighting the industrial relevance of these processes (Wang et al., 2020).

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQXKEBCONUWCL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363571 | |

| Record name | (S)-1-Boc-3-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Boc-3-aminopiperidine | |

CAS RN |

625471-18-3 | |

| Record name | (S)-tert-Butyl 3-aminopiperidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625471-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-Boc-3-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

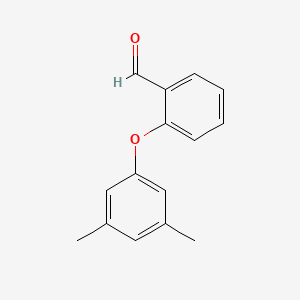

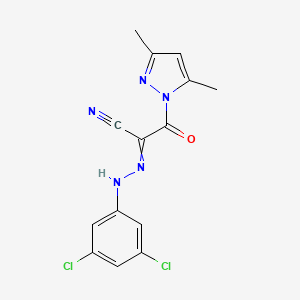

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes ω-transaminases promising biocatalysts for producing chiral amines like (S)-1-Boc-3-aminopiperidine?

A1: ω-Transaminases offer a greener and more efficient way to produce chiral amines like (S)-1-Boc-3-aminopiperidine compared to traditional chemical synthesis. [] They work by transferring an amine group from a donor molecule (like isopropylamine) to a ketone precursor, resulting in the desired chiral amine. This enzymatic approach offers high selectivity, minimizes waste generation, and operates under milder reaction conditions. []

Q2: How did researchers improve the industrial applicability of an ω-transaminase for (S)-1-Boc-3-aminopiperidine production?

A2: Researchers identified a novel ω-transaminase (ATA-W12) from a soil metagenome through an adaptive selection process involving substrate screening and protein engineering. [] This new enzyme exhibited superior stability, maintaining full activity at 40°C for 168 hours. [] This increased stability allows for prolonged use in industrial settings, making the production process more cost-effective. Additionally, ATA-W12 efficiently utilizes isopropylamine as the amine donor, which is advantageous for large-scale production due to its affordability and availability. [] The researchers successfully scaled up the production of (S)-(+)-1-boc-3-aminopiperidine to a 50 mL scale using this improved biocatalyst. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)

![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)

![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)